molecular formula C19H25FN8 B12245256 6-ethyl-5-fluoro-N-methyl-N-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]pyrimidin-4-amine

6-ethyl-5-fluoro-N-methyl-N-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]pyrimidin-4-amine

Cat. No.: B12245256
M. Wt: 384.5 g/mol
InChI Key: GDOGFYMWUIOTNM-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-N-methyl-N-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with ethyl, fluoro, and methyl groups, along with a triazolopyridazine moiety and a piperidine ring. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoro-N-methyl-N-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves multiple steps, including the formation of the pyrimidine core, the introduction of the triazolopyridazine moiety, and the attachment of the piperidine ring. Common synthetic methods include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Ethyl, fluoro, and methyl groups can be introduced using standard organic reactions such as alkylation, halogenation, and methylation.

    Formation of the Triazolopyridazine Moiety: This involves the cyclization of appropriate precursors under specific conditions.

    Attachment of the Piperidine Ring: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-fluoro-N-methyl-N-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-methyl-N-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-5-fluoro-N-methyl-N-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.

Properties

Molecular Formula

C19H25FN8

Molecular Weight

384.5 g/mol

IUPAC Name

6-ethyl-5-fluoro-N-methyl-N-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyrimidin-4-amine

InChI

InChI=1S/C19H25FN8/c1-4-15-18(20)19(22-12-21-15)26(3)11-14-7-9-27(10-8-14)17-6-5-16-24-23-13(2)28(16)25-17/h5-6,12,14H,4,7-11H2,1-3H3

InChI Key

GDOGFYMWUIOTNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)F

Origin of Product

United States

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